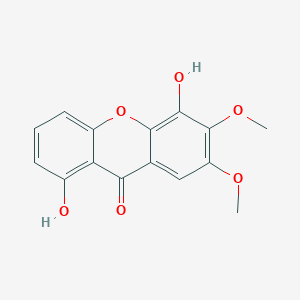
1,5-Dihydroxy-6,7-dimethoxyxanthone
Descripción general
Descripción
1,5-Dihydroxy-6,7-dimethoxyxanthone is a naturally occurring xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by the presence of two hydroxyl groups at positions 1 and 5, and two methoxy groups at positions 6 and 7 on the xanthone skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-6,7-dimethoxyxanthone typically involves the hydroxylation and methoxylation of the xanthone core. One common method includes the use of 1,5-dihydroxyxanthone as a starting material, which is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-6,7-dimethoxyxanthone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxanthones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of various substituted xanthones depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-6,7-dimethoxyxanthone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-6,7-dimethoxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dihydroxy-3-methoxyxanthone
- 1-Hydroxy-3,5,6,7-tetramethoxyxanthone
- 1,8-Dihydroxy-3,5-dimethoxyxanthone
Uniqueness
1,5-Dihydroxy-6,7-dimethoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthone derivatives. The presence of both hydroxyl and methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1,5-dihydroxy-6,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-10-6-7-12(17)11-8(16)4-3-5-9(11)21-14(7)13(18)15(10)20-2/h3-6,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHTGGYJGLTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256384 | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38710-31-5 | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38710-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


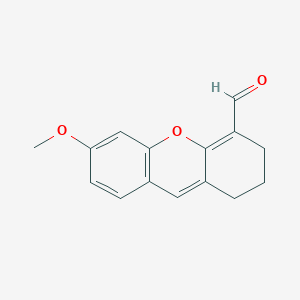

![1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine](/img/structure/B8255167.png)
![(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid](/img/structure/B8255177.png)
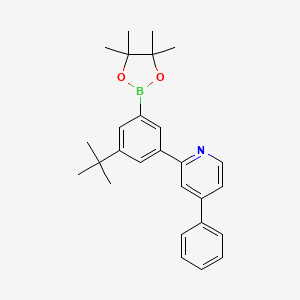
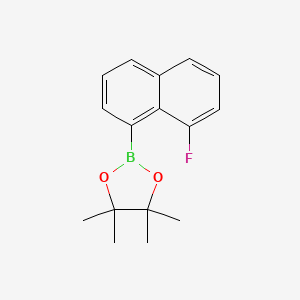
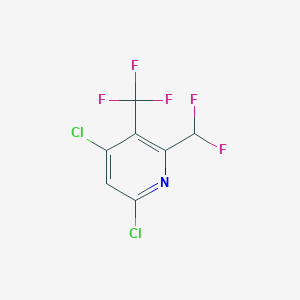
![(4-Hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone](/img/structure/B8255211.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-[[2-O-[5-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-D-apio-beta-D-furanosyl]-beta-D-glucopyranosyl]oxy]-2-phenyl-](/img/structure/B8255219.png)
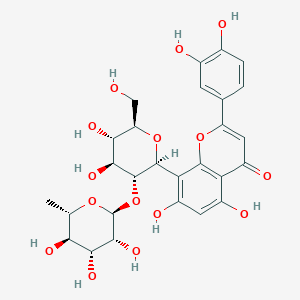
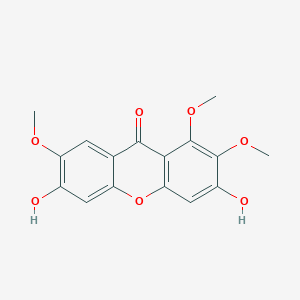

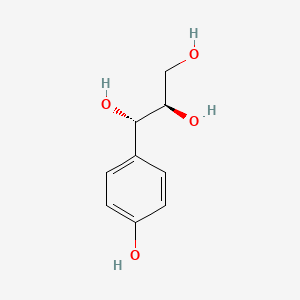
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylate](/img/structure/B8255258.png)
